1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol" often involves multi-step processes that can include palladium-catalyzed cycloisomerization, allylic isomerization, or allylic nucleophilic substitution reactions. For instance, a novel two-step synthesis involving palladium-catalyzed cycloisomerization of phenols under basic conditions followed by acid-catalyzed isomerization or allylic nucleophilic substitution has been reported, highlighting the complexity and efficiency of modern synthetic routes (Gabriele, Mancuso, & Salerno, 2008).
Scientific Research Applications
Synthesis and Characterization
- Synthesis in Metallophthalocyanines : The compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol has been utilized in the synthesis of novel metallophthalocyanines. These compounds exhibit unique properties, including water solubility, making them potential candidates for applications in photodynamic therapy (PDT) (Göksel, Bıyıklıoğlu, & Durmuş, 2017).
Biological and Pharmacological Research
- Antimicrobial Properties : A derivative of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol showed significant antimicrobial activity against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Şenkardeş et al., 2020).
Chemical Reactions and Properties
Role in High-Temperature Water Reactions : The compound has been studied for its behavior in high-temperature water reactions. Such studies are crucial for understanding the environmental impact and the potential for green chemistry applications (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Electropolymerization Studies : Research involving derivatives of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in electropolymerization studies has been conducted. This research contributes to the development of advanced materials with specific electrical properties (Bıyıklıoğlu & Alp, 2017).
properties
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPUFZXVSZQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349496 | |
Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
CAS RN |
78510-05-1 | |
Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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